2-Amino-4-fluorobenzenesulfonamide

Vue d'ensemble

Description

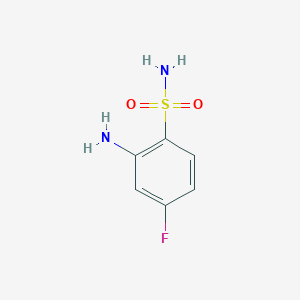

2-Amino-4-fluorobenzenesulfonamide is a chemical compound with the molecular formula C6H7FN2O2S and a molecular weight of 190.2 g/mol It is a sulfonamide derivative, which means it contains a sulfonamide functional group (SO2NH2) attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-fluorobenzene-1-sulfonamide typically involves the reaction of 4-fluoroaniline with a sulfonyl chloride in the presence of a base. The general reaction can be represented as follows:

4-Fluoroaniline+Sulfonyl Chloride→this compound

The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base such as triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of 2-amino-4-fluorobenzene-1-sulfonamide may involve more efficient and scalable methods. One common approach is the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The sulfonamide group can be reduced to a sulfonic acid.

Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 2-nitro-4-fluorobenzene-1-sulfonamide.

Reduction: Formation of 2-amino-4-fluorobenzenesulfonic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Amino-4-fluorobenzenesulfonamide has been investigated for its potential as an antimicrobial agent. It serves as a precursor in the synthesis of compounds targeting specific biological pathways. Notably, derivatives of this compound have been designed as dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These derivatives exhibit significant inhibitory effects with half-maximal inhibitory concentrations around 2.88 µM.

Table 1: Summary of Medicinal Applications

| Application Area | Description |

|---|---|

| Antimicrobial Activity | Investigated for potential use against various pathogens. |

| Drug Development | Used in designing dual inhibitors targeting PI3K and mTOR pathways. |

| Cancer Treatment | Explored for its role in developing anticancer agents targeting specific kinases. |

Research has shown that this compound can inhibit enzymes critical for bacterial survival. For instance, it acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in folic acid synthesis . This mechanism underlines its potential use in developing new antibiotics.

Case Study: Antiviral Properties

A study demonstrated that aryl sulfonamides, including derivatives of this compound, exhibited potent antiviral activity against various influenza strains (H1N1, H5N1, H3N2). The compound was shown to decrease viral mRNA levels significantly in infected cells, suggesting its potential as an antiviral therapeutic agent .

Material Science

In material science, this compound is utilized as a building block for synthesizing functionalized polymers and dyes. Its unique electronic properties imparted by the fluorine atom allow for fine-tuning of material characteristics, making it suitable for applications in bioimaging and sensor technology.

Table 2: Material Science Applications

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used to create functionalized polymers with enhanced properties. |

| Dyes and Pigments | Serves as an intermediate in the production of dyes due to its vibrant color properties. |

| Bioimaging | Functionalized derivatives are explored for high-resolution imaging applications. |

Mécanisme D'action

The mechanism of action of 2-amino-4-fluorobenzene-1-sulfonamide is primarily related to its ability to inhibit bacterial enzyme dihydropteroate synthetase. This enzyme is involved in the synthesis of folic acid, which is essential for bacterial growth and replication. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their inability to replicate .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfanilamide: Another sulfonamide derivative with similar antibacterial properties.

Sulfamethoxazole: A widely used sulfonamide antibiotic.

Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action.

Uniqueness

2-Amino-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and increase its lipophilicity, potentially leading to better pharmacokinetic properties .

Activité Biologique

2-Amino-4-fluorobenzenesulfonamide (CAS Number: 2822-72-2) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Target Enzymes

The primary mode of action for this compound involves its role as a competitive inhibitor of the enzyme dihydropteroate synthetase , which is crucial in the bacterial folic acid synthesis pathway. By inhibiting this enzyme, the compound disrupts the synthesis of nucleotides necessary for DNA replication, ultimately halting bacterial growth and proliferation.

Biochemical Pathways

The inhibition of folic acid synthesis affects several biochemical pathways within bacteria. Folic acid is essential for nucleotide synthesis; thus, its inhibition leads to impaired DNA replication and cell division. Additionally, this compound has been shown to interact with other enzymes, including carbonic anhydrase, further influencing cellular metabolism.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. It has been studied for its effectiveness against various bacterial strains, including those resistant to traditional antibiotics. Its structural similarities to other sulfonamides enhance its potential as a broad-spectrum antimicrobial agent.

Anticancer Potential

The compound's derivatives have been assessed for their binding affinities and inhibitory effects on proteins related to cancer progression. In vitro studies have indicated that certain derivatives may inhibit tumor cell growth effectively. For instance, compounds structurally related to this compound have shown promising results against multiple cancer cell lines, suggesting its potential application in cancer therapeutics .

In Vitro Studies

A series of studies have demonstrated the compound's ability to inhibit enzyme activity in various cancer cell lines. For example, one study reported that derivatives of this compound exhibited IC50 values in the low micromolar range against specific cancer cells, indicating potent antiproliferative effects .

Dosage Effects

Research indicates that the biological effects of this compound vary with dosage. At lower concentrations, it can inhibit enzyme activity without significant toxicity, while higher doses may lead to enhanced inhibition of bacterial growth and increased cytotoxicity in cancer cells.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its bioavailability can be influenced by factors such as formulation and individual patient characteristics. Understanding these parameters is crucial for optimizing therapeutic applications in clinical settings.

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Fluorine at the para position; sulfonamide group | Antimicrobial; anticancer potential |

| 4-Fluorobenzenesulfonamide | Para-substituted fluorinated sulfonamide | Used extensively in drug design |

| Sulfanilamide | Amino group at para position without fluorine | Established antibiotic properties |

This table highlights the unique aspects of this compound compared to other compounds with similar structures.

Propriétés

IUPAC Name |

2-amino-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCSIAAOAFIZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611325 | |

| Record name | 2-Amino-4-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2822-72-2 | |

| Record name | 2-Amino-4-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.